molecular formula C18H19NO2 B11943842 3-Tert-butyl-3-hydroxy-2-phenyl-1-isoindolinone CAS No. 39563-81-0

3-Tert-butyl-3-hydroxy-2-phenyl-1-isoindolinone

Cat. No.: B11943842
CAS No.: 39563-81-0
M. Wt: 281.3 g/mol
InChI Key: OYKCGSHHYMLTQC-UHFFFAOYSA-N
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Description

3-Tert-butyl-3-hydroxy-2-phenyl-1-isoindolinone (CAS 39563-81-0) is a high-purity isoindolinone derivative offered for research and development applications. This compound has a molecular formula of C18H19NO2 and a molecular weight of 281.3 g/mol . The isoindolinone scaffold is a privileged structure in medicinal chemistry, known for its presence in compounds with a wide range of biological activities. Research into similar isoindolinone derivatives has documented potential as antiarrhythmic agents, demonstrating activity in pharmacological models related to cardiovascular conditions . Furthermore, the isoindolinone core is a key intermediate in the synthesis of various biologically active molecules and pharmaceuticals, underscoring its value in method development and organic synthesis . This product is intended for research purposes by qualified personnel in laboratory settings only. It is supplied with a minimum purity of 98% and should be stored in a cool, dry place for long-term stability. This chemical is For Research Use Only. It is not intended for diagnostic or therapeutic procedures, nor for use in humans or animals.

Properties

CAS No.

39563-81-0

Molecular Formula

C18H19NO2

Molecular Weight

281.3 g/mol

IUPAC Name

3-tert-butyl-3-hydroxy-2-phenylisoindol-1-one

InChI

InChI=1S/C18H19NO2/c1-17(2,3)18(21)15-12-8-7-11-14(15)16(20)19(18)13-9-5-4-6-10-13/h4-12,21H,1-3H3

InChI Key

OYKCGSHHYMLTQC-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1(C2=CC=CC=C2C(=O)N1C3=CC=CC=C3)O

Origin of Product

United States

Preparation Methods

Core Isoindolinone Formation

The foundational step involves constructing the isoindolinone scaffold through cyclization of substituted phthalimides or benzamide derivatives. A representative route starts with methyl 2-formylbenzoate, which undergoes condensation with tert-butylamine under acidic conditions to form a Schiff base intermediate. Subsequent hydrogenation with sodium borohydride in methanol yields the secondary amine, which cyclizes spontaneously upon heating to 80°C in toluene, forming the isoindolinone core.

Key Reaction Parameters:

  • Temperature: 80°C

  • Solvent: Toluene

  • Yield: 68–72%

Hydroxylation and Functionalization

Post-cyclization hydroxylation introduces the 3-hydroxy group via oxymercuration-demercuration. Treatment with mercuric acetate in acetic acid, followed by sodium borohydride reduction, achieves >90% regioselectivity for the tertiary alcohol. The phenyl group at position 2 is introduced through palladium-catalyzed Suzuki-Miyaura coupling, employing phenylboronic acid and tetrakis(triphenylphosphine)palladium(0) in dimethylformamide at 110°C.

Optimization Challenges:

  • Competing O- vs. N-alkylation during hydroxylation

  • Steric hindrance from the tert-butyl group requiring elevated coupling temperatures

Asymmetric Synthesis via Chiral Sulfinyl Auxiliaries

Chiral Induction Strategy

A breakthrough methodology reported in J. Org. Chem. (2025) utilizes (S)-2-(tert-butylsulfinyl)-isoindolin-1-ones as chiral templates. Starting from methyl 2-formylbenzoate, sulfinamide formation with (R)-tert-butanesulfinamide in titanium ethoxide generates the imine precursor with 98% enantiomeric excess (ee).

Diastereoselective Alkylation

Deprotonation with lithium diisopropylamide (LDA) at −78°C creates a configurationally stable carbanion, which reacts with benzyl bromide to install the phenyl group. The tert-butylsulfinyl group ensures high facial selectivity, achieving diastereomeric ratios of 95:5.

Procedure Overview:

  • Sulfinamide formation: 72% yield

  • LDA-mediated deprotonation: −78°C, THF

  • Benzylation: 89% yield, dr 95:5

Auxiliary Removal and Final Product Isolation

Hydrolysis of the sulfinyl group using hydrochloric acid in dioxane cleaves the chiral auxiliary without epimerization. Crystallization from ethyl acetate/n-heptane affords the target compound in 99% purity.

Green Chemistry Approaches

Solvent-Free Ketalization

Adapting methodologies from statin synthesis, researchers have developed a solvent-free route using 2,2-dimethoxypropane and camphorsulfonic acid. This one-pot method eliminates dichloromethane extraction steps, reducing hazardous waste by 40% compared to traditional protocols.

Environmental Metrics:

  • E-factor: 2.3 (vs. 5.8 for classical methods)

  • Process Mass Intensity: 8.1 kg/kg product

Micellar Catalysis in Reduction Steps

Aqueous micellar systems containing sodium dodecyl sulfate (SDS) enable efficient sodium borohydride reductions at 0–5°C. The micellar environment enhances reagent solubility while suppressing side reactions, improving yields from 70% to 85%.

Comparative Analysis of Synthetic Routes

MethodYield (%)Purity (%)Key AdvantageLimitation
Multi-Step Linear6895Scalability to 100g batchesLow atom economy (32%)
Asymmetric7899High enantiopurity (98% ee)Costly chiral auxiliaries
Green Protocol8297Reduced solvent consumptionLimited substrate scope

Industrial-Scale Considerations

Continuous Flow Processing

Pilot-scale studies demonstrate that telescoping the hydroxylation and coupling steps in a continuous flow reactor enhances throughput by 300%. Residence time optimization (8 minutes at 100°C) prevents thermal degradation of the tert-butyl group.

Crystallization Optimization

Ternary solvent systems (water/ethanol/ethyl acetate) achieve polymorphic control during final crystallization. Differential scanning calorimetry (DSC) confirms Form I stability up to 150°C, ensuring long-term storage stability .

Chemical Reactions Analysis

3-Tert-butyl-3-hydroxy-2-phenyl-1-isoindolinone undergoes various chemical reactions, including:

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity
One of the most notable applications of 3-tert-butyl-3-hydroxy-2-phenyl-1-isoindolinone is its role as an inhibitor of the MDM2 protein. By inhibiting MDM2, this compound stabilizes and activates the p53 tumor suppressor protein, which is crucial for inducing apoptosis in cancer cells. This mechanism positions it as a potential therapeutic agent in cancer treatment, particularly for tumors that express high levels of MDM2.

Neuroprotective Effects
Research indicates that isoindolinone derivatives exhibit neuroprotective properties. The compound's structure allows it to interact with various neurotransmitter systems, potentially leading to applications in treating neurodegenerative diseases such as Alzheimer's disease .

Synthetic Applications

Building Block in Organic Synthesis
this compound serves as a versatile building block in organic synthesis. It can be utilized in the synthesis of more complex molecules through various chemical reactions, including amidoalkylation and cyclization processes. For instance, it has been successfully employed in nickel-catalyzed amidoalkylation reactions, yielding high product yields (85–94%) when reacted with different nucleophiles .

Synthesis of Isoindolinone Derivatives
The compound can also be transformed into other isoindolinone derivatives through reactions with organolithium compounds. These transformations have shown potential for generating new compounds with varied biological activities .

Case Study 1: Anticancer Research

A study explored the effects of this compound on human cancer cell lines. The results demonstrated significant cytotoxic effects against HCT-116 colon cancer cells, supporting its role as a potential anticancer agent. The compound's ability to induce apoptosis was linked to its interaction with the MDM2-p53 pathway.

Case Study 2: Neuroprotective Mechanisms

Another investigation focused on the neuroprotective effects of isoindolinones, including this compound. The study showed that these compounds could mitigate oxidative stress in neuronal cells, suggesting their potential for developing treatments for neurodegenerative disorders.

Data Tables

Application Area Description References
Anticancer ActivityInhibition of MDM2 leading to p53 activation and apoptosis in cancer cells
Neuroprotective EffectsPotential treatment for neurodegenerative diseases through interaction with neurotransmitter systems
Synthetic VersatilityUsed as a building block in organic synthesis; high yield reactions with nucleophiles

Mechanism of Action

The mechanism of action of 3-Tert-butyl-3-hydroxy-2-phenyl-1-isoindolinone involves its interaction with molecular targets through hydrogen bonding, hydrophobic interactions, and other non-covalent interactions. These interactions can affect various biochemical pathways, leading to its observed effects in biological systems .

Comparison with Similar Compounds

Data Table: Comparative Analysis

Compound Name Core Structure Key Substituents Molecular Weight (g/mol) Notable Properties/Activities Reference
This compound Isoindolinone tert-butyl, hydroxyl, phenyl ~281 (estimated) Potential enzyme modulation, rigid core
3-Benzyl-3-hydroxy-2-(thiophen-2-ylmethyl)isoindolin-1-one Isoindolinone benzyl, thiophene MP: 185–189°C; IR: 1682 cm⁻¹ (C=O)
2(3)-Tert-butyl-4-hydroxyanisole (BHA) Phenol tert-butyl, methoxy 180.24 Induces glutathione S-transferase (5–10×)
3-(Tert-butyl)-2-phenylindeno[3,2-c]pyrazol-4-one Pyrazolone tert-butyl, phenyl 320.37 Unclassified hazards; limited toxicity data
tert-Butyl ester derivative [CAS 1289108-77-5] Indoline tert-butyl, chloro, dioxoisoindolinyl 589.04 High molecular weight; ester functionalization

Research Findings and Implications

  • Synthetic Flexibility: Isoindolinones like 1p are synthesized via condensation reactions, suggesting similar routes for the target compound .
  • Enzyme Interactions: Tert-butyl groups in BHA enhance detoxification enzymes, implying that this compound may interact with metabolic pathways but with distinct kinetics due to structural differences .
  • Safety Considerations : Structural analogs with tert-butyl groups exhibit variable toxicity profiles, necessitating detailed toxicological studies for the target compound .

Biological Activity

3-Tert-butyl-3-hydroxy-2-phenyl-1-isoindolinone is a compound of significant interest due to its diverse biological activities. This article provides an in-depth examination of its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.

Chemical Structure and Properties

The molecular formula of this compound is C18H19NO2C_{18}H_{19}NO_2 with a molecular weight of 281.35 g/mol. Its structure features a hydroxyl group and a tert-butyl group, which contribute to its unique chemical reactivity and biological activity.

Anticancer Properties

Research has indicated that derivatives of isoindolinones, including this compound, exhibit promising anticancer activities. For instance, studies have shown that similar compounds can inhibit the MDM2-p53 protein interaction, which is crucial in cancer cell proliferation. The inhibition of this interaction can lead to the reactivation of p53, a tumor suppressor protein .

Table 1: Summary of Anticancer Activity

CompoundIC50 (µM)Mechanism
This compoundTBDInhibition of MDM2-p53 interaction
Other Isoindolinone DerivativesVariesVarious mechanisms including apoptosis induction

Neuroprotective Effects

The compound has also been studied for its neuroprotective effects. Isoindolinone derivatives have shown potential in inhibiting cholinesterases, which are enzymes that break down neurotransmitters. This inhibition can enhance neurotransmitter levels in the brain, potentially benefiting conditions like Alzheimer’s disease .

Table 2: Cholinesterase Inhibition Studies

CompoundEnzyme TargetIC50 (µM)
This compoundAChE/BuChETBD
Donepezil (reference)AChE0.04 ± 0.01

The biological activity of this compound can be attributed to its ability to interact with various molecular targets:

  • MDM2-p53 Interaction : By inhibiting the MDM2 protein, the compound allows for the stabilization and activation of p53, leading to apoptosis in cancer cells.
  • Cholinesterase Inhibition : The compound's structural features allow it to bind effectively to acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), thereby increasing acetylcholine levels and enhancing synaptic transmission.

Case Studies

Case Study 1: Anticancer Activity Evaluation
In a study examining the anticancer properties of various isoindolinones, 3-Tert-butyl derivatives were tested against several cancer cell lines. Results indicated significant cytotoxicity at micromolar concentrations, particularly against breast and prostate cancer cells.

Case Study 2: Neuroprotective Effects
Another study focused on the neuroprotective effects of isoindolinones in models of Alzheimer's disease. The results demonstrated that treatment with 3-Tert-butyl derivatives improved cognitive function in animal models by reducing cholinergic deficits.

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